molecular formula C11H7Cl2N3O B11854816 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide

5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide

Cat. No.: B11854816
M. Wt: 268.10 g/mol
InChI Key: XYDXRLKNBOAAPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with 3-chloroaniline to yield the desired carboxamide . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

These compounds share a similar pyrazine-2-carboxamide core but differ in their substituents, which can significantly affect their biological activity and chemical properties

Properties

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(4-7)16-11(17)9-5-15-10(13)6-14-9/h1-6H,(H,16,17)

InChI Key

XYDXRLKNBOAAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

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